

# ibogaine neuroimaging validation structural changes

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## Compound Focus: Ibogaine

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## Documented Structural Changes from Neuroimaging

The following table summarizes the key neuroimaging findings and clinical correlates from a 2025 case report involving two patients with Multiple Sclerosis (MS) [1] [2].

Patient	Condition	Key Neuroimaging Findings	Clinical Correlates
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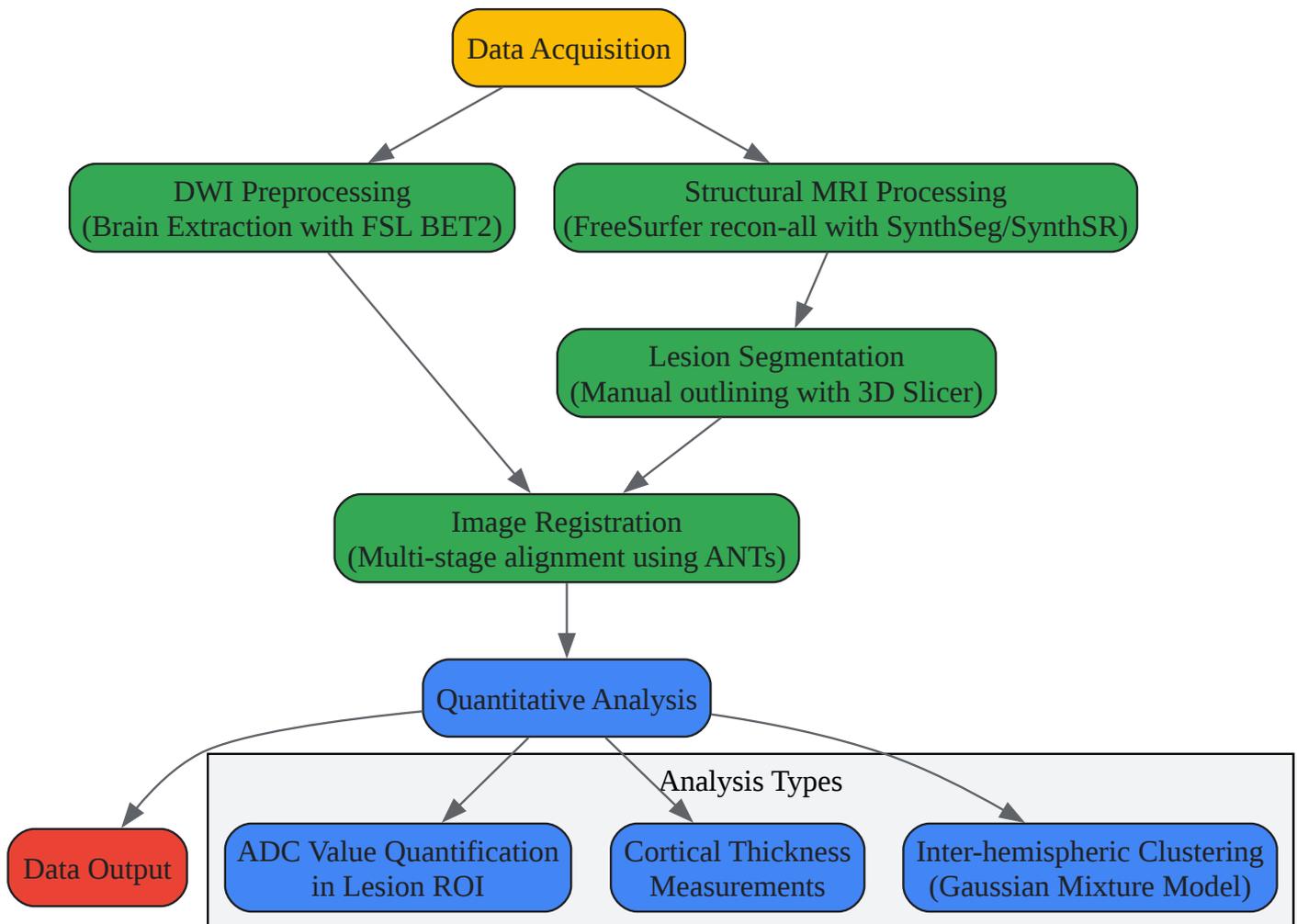
| **Patient A** | Relapsing-Remitting MS (RRMS) [1] | **Lesion Volume:** Substantial shrinkage of a large right posterior parietal lobe lesion over 3 months [1]. **ADC Values:** Decreased Apparent Diffusion Coefficient (ADC) within the lesion [1]. | Resolution of motor and bladder control issues; 92% drop in MSQLI fatigue subscore; participation in an ultramarathon [1]. | | **Patient B** | Secondary Progressive MS (SPMS) [1] | **Cortical & Subcortical Alterations:** Changes in regions associated with pain and emotional processing (via cortical thickness measurements) [1]. | Reduction in muscle spasticity post-treatment [1]. |

### Interpretation of Neuroimaging Metrics:

- **Lesion Shrinkage:** In the context of MS, a reduction in lesion volume suggests a potential reversal of the pathological process, possibly through remyelination or the resolution of inflammation [1].
- **Decreased ADC Values:** ADC measures the freedom of water diffusion in tissues. Increased values often indicate demyelination and axonal damage. A decrease in ADC suggests improved tissue integrity, which is consistent with reduced inflammation or remyelination [1].

## Detailed Experimental Protocols

The case report employed a comprehensive neuroimaging methodology. The workflow below outlines the key steps for image processing and analysis [1].



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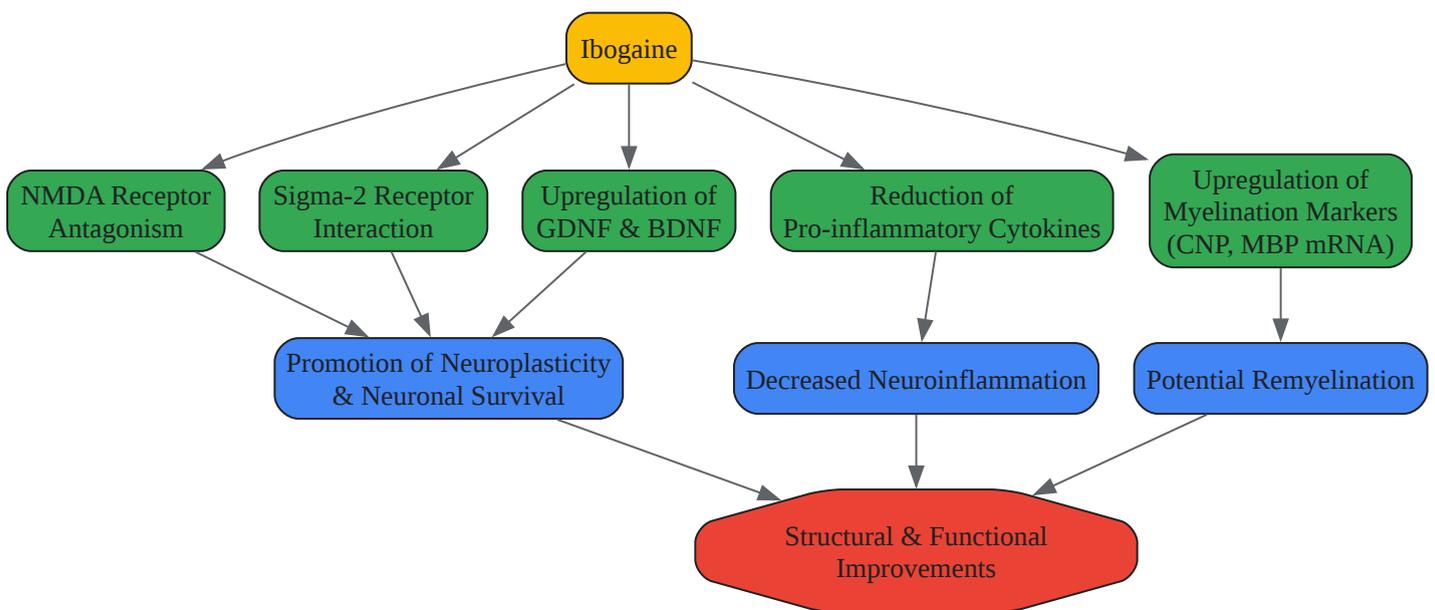
### Key Methodological Details:

- **Software & Pipelines:** The analysis used robust, standard tools like **FSL** for diffusion data, **FreeSurfer** for cortical reconstruction, **3D Slicer** for lesion segmentation, and **ANTs** for image registration [1].

- **Handling Clinical Data:** The FreeSurfer pipeline incorporated machine learning tools like **SynthSeg** and **SynthSR** to enhance the reliability of cortical segmentation from heterogeneous clinical MRI scans, which is a common challenge in real-world data [1].
- **Ibogaine Administration Protocol:** Both patients were treated under a novel cardiac-safe protocol at a facility in Mexico. This included pre-treatment screening, a "flood dose" of **ibogaine** hydrochloride (Patient A: 1200mg; Patient B: 500mg), continuous cardiac monitoring, and post-treatment supportive care [1].

## Proposed Mechanisms of Action Underlying Structural Changes

The potential structural changes observed are hypothesized to stem from **ibogaine's** complex pharmacology. The following diagram illustrates the key signaling pathways involved [1].



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## Critical Limitations & Research Context

For a complete comparison, it is essential to consider the following limitations and context:

- **Evidence Level:** The data comes from a **case report (n=2)**. This design cannot establish causation, and findings must be validated through controlled clinical trials [1] [2].
- **Conflict of Interest:** The study's authors are affiliated with Ambio Life Sciences, which funded the study and offers **ibogaine** treatments. This constitutes a potential conflict of interest [2].
- **Significant Safety Risks:** **ibogaine** is a **Schedule I substance** in the U.S. primarily due to its cardiotoxicity. It potently blocks the hERG potassium channel, prolonging the QT interval and increasing the risk of fatal arrhythmias (Torsades de Pointes) [1] [3] [4]. Its use requires intensive medical screening and monitoring.
- **Alternative Compounds:** Due to **ibogaine**'s risks, several non-hallucinogenic and purportedly less toxic analogs are in development, such as **tabernanthalog (TBG)** [5] and **18-MC** [3]. These are designed to promote neuroplasticity without **ibogaine**'s safety concerns, though they remain in preclinical or early clinical stages.

## Summary for Researchers

In summary, while preliminary neuroimaging evidence is provocative, suggesting **ibogaine** may facilitate structural changes like lesion reduction and altered neural integrity in MS, the evidence remains nascent.

- **For your comparison guide**, the most direct human neuroimaging data comes from a single, industry-affiliated case report.
- **The strongest evidence** for **ibogaine** currently exists for substance use disorders (particularly opioids) and Traumatic Brain Injury (TBI), with a recent Stanford study showing improvements in PTSD, anxiety, and depression in veterans [6].
- **The high-risk profile** of **ibogaine** itself makes the development of safer analogs a critical frontier in this research area.

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